1,3,5-Triazin-2-amine, 1-cyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-
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Overview
Description
1,3,5-Triazin-2-amine, 1-cyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, 1-cyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro- typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the trimerization of nitriles such as cyanogen chloride or cyanamide.
Substitution Reactions:
Addition of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using suitable alkylating agents and Lewis acids as catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This approach has been shown to produce high-purity products in shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2-amine, 1-cyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1,3,5-Triazin-2-amine, 1-cyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: It is used in the development of high-performance materials due to its stability and unique electronic properties.
Chemical Biology: The compound’s ability to undergo various chemical transformations makes it a valuable tool in chemical biology research.
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, 1-cyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in water treatment and as a precursor for herbicides.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Explored for its energetic properties.
Uniqueness
1,3,5-Triazin-2-amine, 1-cyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C14H19N5O2 |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
6-amino-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1,3,5-triazine-1-carbonitrile |
InChI |
InChI=1S/C14H19N5O2/c1-20-12-4-3-11(7-13(12)21-2)5-6-18-9-17-14(16)19(8-15)10-18/h3-4,7H,5-6,9-10H2,1-2H3,(H2,16,17) |
InChI Key |
LYKTWBWNXKMTTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CN=C(N(C2)C#N)N)OC |
Origin of Product |
United States |
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